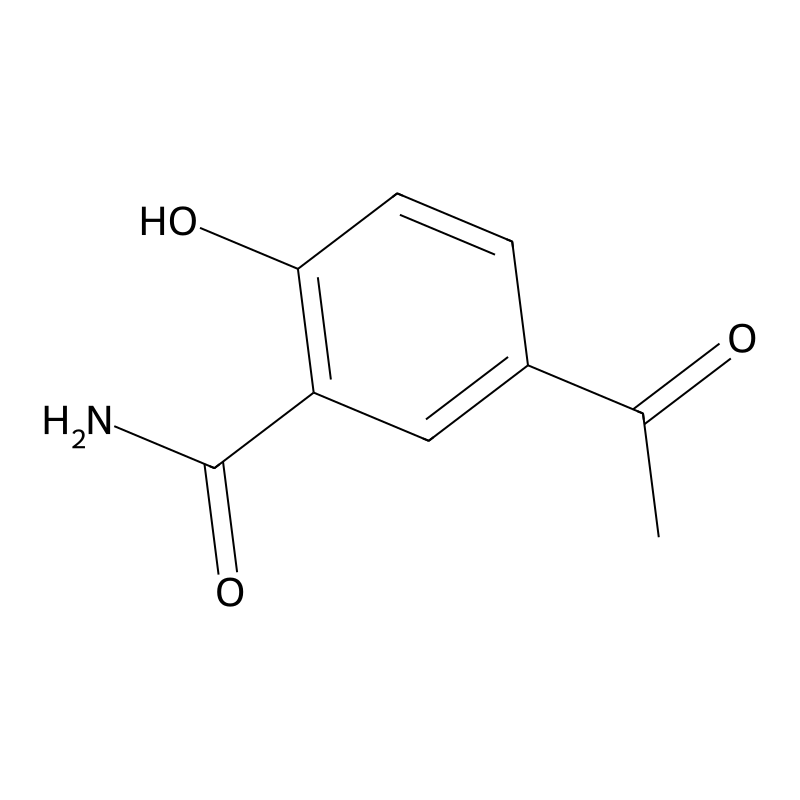

5-Acetylsalicylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is 5-Acetylsalicylamide used for in research

Chemical Profile and Research Applications

The table below summarizes the core identity and research uses of 5-Acetylsalicylamide.

| Property | Description |

|---|---|

| CAS Number | 40187-51-7 [1] |

| Molecular Formula | C9H9NO3 [1] |

| Molecular Weight | 179.17 g/mol [1] |

| Melting Point | 220-222 °C [1] |

| Physical Form | White to light brown solid [1] |

| Primary Research Role | Synthetic intermediate / chemical reagent [1] |

| Reported Applications | • Reagent for synthesizing phosphotyrosine peptidomimetic prodrugs [1]. • Reagent for preparing 4-aminopiperidine ureas (human β3 adrenergic receptor agonists) [1]. • Used in the preparation of 5-acetyl-2(3H)-benzoxazolone [2]. |

Synthetic Methodologies and Workflows

A primary route for synthesizing this compound involves a Friedel-Crafts acylation of salicylamide. One efficient method uses a low-melting-point molten salt system of sodium chloride and aluminum chloride (NaCl-AlCl3) as the catalyst and reaction medium [3].

Synthesis of this compound via Friedel-Crafts Acylation [3]

Detailed Experimental Protocol

The typical procedure based on the patent is as follows [3]:

- Preparation of Molten Salt Catalyst: Anhydrous aluminum chloride (AlCl₃, 8.64 g, 0.0648 mol) and sodium chloride (NaCl, 3.79 g, 0.0648 mol) are combined in a flask. The mixture is heated to 140°C with stirring until a clear, low-melting-point molten salt is formed.

- Reaction: Salicylamide (5.00 g, 0.036 mol) is added to the molten salt. Acetyl chloride (3.39 g, 0.0432 mol) is then added dropwise over about 10 minutes while maintaining the temperature at 140°C. The reaction is stirred for an additional 0.5 hours.

- Work-up: After completion, the reaction mixture is carefully quenched by adding it to 60 mL of an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice-water). This is done slowly over about 5 minutes, resulting in the formation of a yellowish solid. Stirring is continued at room temperature for 30 minutes.

- Isolation and Purification: The crude solid is collected by filtration. It is then washed three times with hot water (80°C) and dried at 80°C for 5 hours. The crude product is recrystallized from ethanol (20 mL) to yield pure this compound as a white solid with a reported yield of 92.2% [3].

Safety and Handling Information

For researchers handling this compound in the laboratory, please note the following safety information. Always consult the full Safety Data Sheet (SDS) before use.

| Aspect | Specification |

|---|---|

| Signal Word | Warning [2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [4] |

| Personal Protective Equipment (PPE) | Wear dust mask type N95 (US), eyeshields, and gloves [2]. |

| Safe Storage | Store tightly closed in a dry, cool, and well-ventilated place [4]. |

Commercial Availability and Pricing

This compound is available from various chemical suppliers for research purposes. The table below lists examples of available quantities and pricing from the search results.

| Supplier | Product Number | Quantity | Price |

|---|---|---|---|

| TCI Chemical | A1156 | 25g | $42.00 [1] |

| TRC | A187945 | 5g | $55.00 [1] |

| AK Scientific | J97900 | 100g | $70.00 [1] |

| Santa Cruz Biotechnology | sc-233208 | 25g | $51.00 [5] |

| Thermo Scientific | 11413857 | 5g, 25g, 100g | (Priced by size) [6] |

Research Context and Deeper Applications

Beyond its primary use as a simple intermediate, this compound can be funneled into more complex synthetic pathways. For instance, it can be used in a two-step synthetic route involving a Hofmann rearrangement to prepare 5-acetyl-2(3H)-benzoxazolone [2], a structure common in various pharmacologically active molecules.

References

- 1. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 2. - 5 98 40187-51-7 Acetylsalicylamide [sigmaaldrich.com]

- 3. CN104557604A - Synthetic method for 5 - acetylsalicylamide [patents.google.com]

- 4. - 5 - Safety Data Sheet Acetylsalicylamide [chemicalbook.com]

- 5. - 5 | CAS 40187-51-7 | SCBT - Santa Cruz... Acetylsalicylamide [scbt.com]

- 6. - 5 , 98%, Thermo Scientific | Fisher Scientific Acetylsalicylamide [fishersci.co.uk]

5-Acetylsalicylamide melting point 220-226°C

Technical Data Summary

| Property | Value / Description |

|---|---|

| CAS Registry Number | 40187-51-7 [1] [2] [3] |

| Molecular Formula | C₉H₉NO₃ [1] [2] [4] |

| Molecular Weight | 179.17 g/mol [1] [2] [4] |

| Melting Point | 220 - 226 °C (literature value) [1] [5] [2]. A specific source reports a melting point of 222 - 226 °C for a product with >98% purity [2]. |

| Appearance | White to light yellow or light brown crystalline powder [1] [2] [3] |

| Solubility | Slightly soluble in DMSO and methanol [1] [3] |

| Density | 1.282 - 1.297 g/cm³ (estimate) [1] [4] |

| pKa | 6.57 ± 0.18 (Predicted) [1] [3] |

| Primary Application | Reagent in organic synthesis; used in the preparation of phosphotyrosine peptidomimetic prodrugs and as an intermediate for other compounds [1] [5] [3] |

Synthetic Method: Friedel-Crafts Acylation

The most detailed synthesis protocol found involves a Lewis acidic ionic liquid-catalyzed Friedel-Crafts acylation of salicylamide with acetyl chloride [6] [5]. This method uses a low-melting mixture of NaCl and AlCl₃ as the reaction medium and catalyst, achieving a high yield of 92.2% with a purity of ≥98.1% [6] [3].

The synthesis workflow can be visualized as follows:

Synthesis workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Procedure

Preparation of the Molten Salt Catalyst System

- Assemble a 100 mL three-neck flask with a mechanical stirrer, condenser, thermometer, and dropping funnel. Place the setup in a constant temperature oil bath [6] [3].

- Quickly add anhydrous aluminum chloride (0.0648 mol, ~8.64 g) and sodium chloride (0.0648 mol, ~3.79 g) to the flask [6] [3].

- With stirring, heat the mixture to 140°C until the solids are completely melted and the temperature is stable. This creates the molten salt reaction medium [6] [3].

Acylation Reaction

- Add salicylamide (0.036 mol, ~5.00 g) to the molten salt system with continuous stirring [6] [3].

- Using a dropping funnel, slowly add acetyl chloride (0.0432 mol, ~3.39 g) dropwise over about 10 minutes [6] [3].

- Maintain the reaction mixture at 140°C with stirring for an additional 30 minutes to ensure the reaction completes [6] [3].

Work-up and Isolation

- Carefully quench the reaction by slowly adding 60 mL of an acidic ice-water solution (prepared from 1 mL concentrated HCl and 59 mL water) over about 5 minutes. A yellowish solid will precipitate [6] [3].

- Continue stirring the suspension at room temperature for 30 minutes, then filter to collect the solid [6] [3].

- Wash the filter cake three times with 5 mL portions of hot water (80°C), then dry the crude product at 80°C for 5 hours [6] [3].

Purification

- Dissolve the crude product in 20 mL of ethanol and heat to reflux until it dissolves completely [6] [3].

- Cool the solution in an ice bath to recrystallize the product [6] [3].

- Filter the precipitated crystals and dry them at 80°C for 5 hours to obtain the final product, 5-acetyl-2-hydroxybenzamide, as a white solid [6] [3].

Safety and Handling Information

For researchers working with this compound, please note the following hazard information:

- Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) [2].

- Precautionary Measures: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270) [2].

- Storage: The compound should be sealed in a dry container and stored at room temperature, with some suppliers recommending storage in a cool and dark place below 15°C [1] [2].

References

- 1. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 2. - 5 40187-51-7 | Tokyo Chemical Industry Co., Ltd.... Acetylsalicylamide [tcichemicals.com]

- 3. 40187-51-7 | CAS DataBase [chemicalbook.com]

- 4. CAS 40187-51-7 5 - Acetylsalicylamide - Alfa Chemistry [alfa-chemistry.com]

- 5. - 5 98 40187-51-7 Acetylsalicylamide [sigmaaldrich.com]

- 6. CN104557604A - Synthetic for method - 5 acetylsalicylamide [patents.google.com]

5-Acetylsalicylamide solubility DMF organic solvents

Confirmed Solubility Data

The table below summarizes the available quantitative and qualitative solubility data for 5-Acetylsalicylamide (CAS 40187-51-7) from technical sources.

| Property | Reported Data |

|---|---|

| Molecular Formula | C₉H₉NO₃ [1] [2] [3] |

| Molecular Weight | 179.17 g/mol [2] [3] |

| Melting Point | 220 - 222 °C (lit.) [2] [3] |

| Appearance | White to cream or beige crystalline powder [1] [2] [3] |

| Solubility in DMSO | Slightly soluble [2] [3] |

| Solubility in Methanol | Slightly soluble [2] [3] |

| Solubility in Water | Sparingly soluble / relatively insoluble [1] |

| Solubility in Ethanol | Soluble (used for recrystallization) [1] [4] |

| Solubility in Ether | Soluble [1] |

While DMF is not explicitly listed, its chemical similarity to DMSO suggests it could be a potential solvent. The experimental protocol below can be used to determine the exact solubility in DMF.

Experimental Protocol for Solubility Determination

Since direct data for DMF is unavailable, you can use this detailed methodology, adapted from a synthesis patent, to determine the solubility experimentally [4].

Experimental workflow for determining solubility

Key Considerations for the Protocol:

- Temperature Control: Perform the experiment in a temperature-controlled environment, as solubility is highly temperature-dependent. For a more complete profile, you can repeat the process at different temperatures (e.g., 4°C and 37°C).

- Equilibration Time: After each solvent addition and agitation, allow the mixture to stand for a period to ensure it has reached equilibrium before assessing dissolution.

- Documentation: Record the brand and purity of the DMF used, as impurities can affect solubility outcomes.

Synthesis and Application Context

The synthesis method for this compound provides context for its handling in organic environments.

Synthetic pathway for this compound production

This synthesis confirms that the compound is stable in organic reaction conditions. Its primary applications in research include [2] [3]:

- Reagent in Synthesis: Used as a building block for phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas, which are human β3 adrenergic receptor agonists.

- Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of other compounds and is referenced as an impurity in certain drug substances (e.g., Labetalol Impurity 22, Aliskiren Impurity 59).

Key Takeaways for Researchers

- Solubility Gaps: The absence of DMF data presents an opportunity for experimental characterization in your lab.

- Promising Solvents: Ethanol and DMSO are confirmed effective solvents for this compound, with ethanol being particularly useful for recrystallization [1] [4].

- Handling Notes: this compound should be stored sealed in a dry environment at room temperature [2] [3].

References

5-Acetylsalicylamide spectral data NMR

Spectral Data and Molecular Structure

The table below summarizes the key identifying information for 5-Acetylsalicylamide from the search results.

| Property | Details |

|---|---|

| Molecular Formula | C9H9NO3 [1] |

| Molecular Weight | 179.17 g/mol [1] |

| CAS Number | 40187-51-7 [1] [2] |

| Melting Point | 220-222 °C (lit.) [2] |

| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O [2] |

| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [1] [2] |

| Assay | 98% [2] |

The following diagram illustrates the molecular structure and the one-step synthesis pathway described in the search results.

Synthesis of this compound via Friedel-Crafts acylation [2].

Experimental Protocol & Mass Spectrum

The mass spectral data was obtained under the following conditions [1]:

- Technique: Electron Impact Mass Spectrometry (EI-MS)

- Source Temperature: 120 °C

- Sample Temperature: 80 °C

- Electron Energy: 75 eV

Key fragment ions from the mass spectrum (m/z) include [1]:

- 179.0: Molecular ion (M+, base peak, 100% relative intensity)

- 162.0: [M - OH]+ or [M - NH2]+ (38.2%)

- 147.0: [M - CH3CO]+? (Needs verification)

- 120.0, 119.0, 92.0, 91.0, 77.0, 63.0, 53.0, 51.0, 43.0: Lower mass fragments indicating breakdown of the aromatic and amide structure.

References

5-Acetylsalicylamide storage conditions stability

Storage Conditions & Physical Properties

For researchers and drug development professionals, precise storage information is critical for maintaining compound integrity. The data for 5-Acetylsalicylamide (CAS 40187-51-7) is summarized in the table below.

| Property | Specification / Recommendation |

|---|---|

| Chemical Name | This compound (also known as 5-Acetyl-2-hydroxybenzamide) [1] [2] [3] |

| CAS RN | 40187-51-7 [1] [2] [3] |

| Molecular Formula | C₉H₉NO₃ [1] [3] [4] |

| Molecular Weight | 179.17 g/mol [2] [3] [4] |

| Physical Form | White to Light yellow (or Light Brown) powder to crystal [1] [2] [3] |

| Melting Point | 222-226 °C (TCI) [1]; 220-222 °C (lit., from other suppliers) [3] [5] [4] |

| Recommended Storage | Room Temperature, in a cool and dark place (<15°C recommended by TCI) [1]. Keep container tightly closed in a dry, cool, and well-ventilated place [2]. |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), and Dimethylformamide [1] [2] [3]. |

Handling, Hazards, and Stability

Safe handling practices are essential to maintain stability and ensure personnel safety.

- Hazard Identification: The substance is classified as harmful and irritating. Key hazard statements include:

- Precautionary Measures: [1] [2]

- Personal Protection: Wear protective gloves, eye protection, and face protection.

- Hygiene: Wash skin thoroughly after handling.

- Handling: Avoid dust formation and avoid breathing dust. Handle in a well-ventilated place. Use non-sparking tools.

- Stability and Incompatibilities: While specific hazardous decomposition products are not listed in the searched data sheets, the compound should be stored away from incompatible materials. As a general practice for organic solids, avoid strong oxidizing agents [2].

Synthesis and Application Context

To provide a more complete technical picture, the synthesis and primary research uses of this compound are outlined below.

- Synthesis Protocol: One referenced method involves Friedel-Crafts acylation of salicylamide. The process uses a NaCl-AlCl₃ low melting point mixed molten salt system at 140°C, with acetyl chloride as the acylating agent. The crude product is then isolated by precipitation in an acidic ice-water mixture and purified via recrystallization from ethanol, yielding a white solid with high purity (≥98.1%) [3].

- Research Applications: this compound is primarily used as a reagent or building block in organic synthesis. Documented uses include:

- A reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs [3].

- A precursor for preparing 4-aminopiperidine ureas, which are compounds that act as human β3 adrenergic receptor agonists [3].

- An intermediate in the preparation of 5-acetyl-2(3H)-benzoxazolone via a two-step synthetic route using Hofmann rearrangement [5].

The following diagram illustrates this synthesis pathway and its key applications in research:

Guidance for Further Research

The search results provide a solid foundation on basic storage and properties, but they lack deep stability data under various conditions (e.g., pH, long-term). To acquire more in-depth technical data:

- Consult Manufacturer COAs: For lot-specific stability data, always request the Certificate of Analysis (CoA) from your supplier, as indicated in the search results [1] [5].

- Expand Literature Search: Proactively search scientific databases (like SciFinder, Reaxys) for journal articles that use this compound. The experimental sections often contain practical handling notes and stability observations not found in commercial data sheets.

- Conduct Stability Studies: For critical drug development applications, designing and conducting your own forced degradation studies and monitoring stability under specific storage conditions will generate the most relevant and reliable data.

References

- 1. - 5 40187-51-7 | Tokyo Chemical Industry Co., Ltd.... Acetylsalicylamide [tcichemicals.com]

- 2. - 5 - Safety Data Sheet Acetylsalicylamide [chemicalbook.com]

- 3. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 4. - 5 , 98%, Thermo Scientific | Fisher Scientific Acetylsalicylamide [fishersci.co.uk]

- 5. - 5 98 40187-51-7 Acetylsalicylamide [sigmaaldrich.com]

synthesis of 5-Acetylsalicylamide from salicylamide

Chemical Profile of 5-Acetylsalicylamide

The table below summarizes the identified chemical and physical properties of this compound.

| Property | Value / Description |

|---|---|

| CAS Number | 40187-51-7 [1] |

| Molecular Formula | C9H9NO3 [2] [1] |

| Molecular Weight | 179.17 g/mol [2] [1] |

| Melting Point | 220-222 °C (lit.) [2] [1] |

| Appearance | White to Light Brown solid; cream to beige powder [1] |

| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O [2] |

| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [2] [1] |

| Hazard Statements | H302-H312-H315-H319-H332-H335 [1] |

Synthesis from Salicylamide

A synthesis method for this compound from salicylamide uses a NaCl-AlCl3 low-melting-point mixed molten salt system to catalyze a Friedel-Crafts acylation with acetyl chloride [1]. The reported yield for this method is 92.2% with a purity of ≥98.1% after recrystallization [1].

Experimental Protocol

This is a detailed procedure based on the search results [1]:

- Catalyst Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, combine anhydrous aluminum chloride (0.0648 mol, ~8.64 g) and sodium chloride (0.0648 mol, ~3.79 g). Heat the mixture to 140°C with stirring until a stable, molten state is achieved (approximately 25 minutes).

- Reaction: To the molten salt catalyst, add salicylamide (0.036 mol, ~5.00 g) with continuous stirring. Then, slowly add acetyl chloride (0.0432 mol, ~3.39 g) dropwise over about 10 minutes. Maintain the reaction temperature at 140°C and continue stirring for an additional 0.5 hours.

- Work-up: After the reaction is complete, carefully quench the system by slowly adding 60 mL of an acidic ice-water solution (1 mL concentrated HCl in 59 mL ice-water) over about 5 minutes. A yellowish solid will form. Continue stirring at room temperature for 30 minutes.

- Isolation: Filter the suspension to collect the light-yellow crude product. Wash the solid three times with 5 mL of hot water (80°C).

- Purification: Dry the crude product at 80°C for 5 hours. For further purification, dissolve the solid in 20 mL of ethanol and heat to reflux until completely dissolved. Perform recrystallization in an ice bath, then collect the crystals by filtration and dry at 80°C for 5 hours to obtain the final product as a white solid.

Synthesis Workflow

The following diagram visualizes the key stages of the synthesis protocol.

Safety and Handling

- Personal Protective Equipment (PPE): Gloves, eyeshields, and a dust mask type N95 (US) are recommended [2].

- Hazard Statements: The compound is classified for acute toxicity (Oral, Dermal, Inhalation), causes skin and eye irritation, and may cause respiratory irritation (Target organ: Respiratory system) [2] [1].

- Storage: Sealed in dry, at room temperature [2].

Research Applications

This compound is used as a reagent in organic synthesis, particularly in the preparation of Phosphotyrosine peptidomimetic prodrugs and as a reagent to prepare 4-aminopiperidine ureas, which are compounds that act as human β3 adrenergic receptor agonists [1].

Information Gaps and Further Research

Please note that the information presented has some limitations:

- The synthesis protocol is based on a single source from 2010 [1].

- The provided tables consolidate available data, but some values (like boiling point and density) are noted as "rough estimates" [1].

- Information on advanced purification techniques (like HPLC), spectral data (NMR, MS), and detailed kinetic parameters were not found in the search results.

For a robust Application Note, you would typically need to consult more recent primary literature and perform laboratory validation.

References

Comprehensive Application Notes and Protocols: Friedel-Crafts Acylation of Salicylamide with Acetyl Chloride

Introduction and Reaction Overview

Friedel-Crafts acylation represents a fundamental transformation in organic chemistry that enables the introduction of acyl groups onto aromatic rings through electrophilic aromatic substitution. This application note details the specific acylation of salicylamide (2-hydroxybenzamide) with acetyl chloride to produce 5-acetylsalicylamide (5-acetyl-2-hydroxybenzamide), a valuable intermediate in pharmaceutical research. The reaction employs a Lewis acid catalyst to activate the acyl chloride, generating an acylium ion electrophile that attacks the electron-rich aromatic ring of salicylamide. This transformation is particularly noteworthy because the ortho-hydroxy group on salicylamide activates the ring toward electrophilic substitution while simultaneously directing the incoming acetyl group to the para position (C5), resulting in high regioselectivity [1].

The strategic importance of Friedel-Crafts acylation in synthetic chemistry stems from its ability to form carbon-carbon bonds regioselectively while avoiding the rearrangement issues that plague Friedel-Crafts alkylation reactions. Unlike carbocation intermediates in alkylation that frequently undergo hydride or alkyl shifts, the acylium ions generated in acylation reactions are resonance-stabilized and do not rearrange, ensuring predictable product formation [2]. Additionally, the resulting acylated product is less electron-rich than the starting material, preventing polyacylation side reactions. The this compound produced in this reaction serves as a key precursor for various pharmaceutical targets, including phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas that act as human β3 adrenergic receptor agonists [3].

Reaction Mechanism and Regioselectivity

The mechanism of Friedel-Crafts acylation proceeds through a well-defined sequence of steps involving the generation of an electrophilic acylium ion followed by electrophilic aromatic substitution. The ortho-hydroxy group on salicylamide plays a crucial role in directing the regiochemical outcome of the reaction through both electronic and steric effects.

Stepwise Mechanism

Step 1: Formation of the Acylium Ion Electrophile - Acetyl chloride reacts with the Lewis acid catalyst (AlCl₃), leading to chloride abstraction and formation of a resonance-stabilized acylium ion (CH₃-C≡O⁺ CH₃-C⁺-O⁻). This intermediate serves as the potent electrophile in the subsequent aromatic substitution [4] [2]. The acylium ion is particularly stable due to resonance delocalization of the positive charge between carbon and oxygen atoms, preventing rearrangement issues common in Friedel-Crafts alkylations.

Step 2: Electrophilic Attack and Arenium Ion Formation - The electron-rich aromatic ring of salicylamide attacks the acylium ion, forming a sigma complex (arenium ion) intermediate. This step is rate-determining and disrupts the aromaticity of the ring temporarily. The reaction preferentially occurs at the para position (C5) relative to the hydroxy group due to strong ortho-para directing character of hydroxyl substituents [5].

Step 3: Deprotonation and Aromaticity Restoration - The arenium ion intermediate is deprotonated by the tetrachloroaluminate counterion (AlCl₄⁻), restoring aromaticity to the ring and yielding the acetylated product. Finally, aqueous workup liberates the ketone product from its complex with AlCl₃ [2].

The following diagram illustrates the complete reaction mechanism:

Regiochemical Control

The hydroxy group (-OH) on salicylamide is a strong activating substituent that enhances the reactivity of the aromatic ring toward electrophiles through resonance donation of electron density. Furthermore, it serves as a powerful ortho-para director that controls regioselectivity. In salicylamide, the para position (C5) is sterically and electronically favored over the ortho positions, which experience some steric hindrance from the adjacent carbamoyl group (-C(O)NH₂) and may engage in hydrogen bonding that affects reactivity. This regiochemical preference results in the selective formation of This compound with minimal ortho-substituted products [1].

Experimental Protocol

Materials and Equipment

Materials:

- Salicylamide (5.00 g, 0.036 mol)

- Acetyl chloride (3.39 g, 0.0432 mol)

- Anhydrous aluminum chloride (8.64 g, 0.0648 mol)

- Anhydrous sodium chloride (3.79 g, 0.0648 mol)

- Dimethylformamide (DMF, 5 mL) as solvent

- Concentrated hydrochloric acid (1 mL)

- Ice-water mixture (59 mL)

- Ethanol (20 mL, for recrystallization) [3]

Equipment:

- 100 mL three-neck round-bottom flask

- Mechanical stirrer with oil bath

- Condenser connected to HCl gas trap

- Constant pressure dropping funnel

- Thermometer (0-200°C)

- Ultrasonic bath (37 kHz frequency, 240 W output power) - optional but beneficial

- Filtration apparatus

- Centrifuge (for catalyst separation when using heterogeneous systems) [3] [6]

Step-by-Step Procedure

Catalyst System Preparation: In a 100 mL three-neck flask equipped with mechanical stirrer, condenser, thermometer, and dropping funnel, quickly weigh anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol). Heat the mixture to 140°C with stirring until a homogeneous molten salt forms (approximately 25 minutes). This low-melting point eutectic mixture serves as both catalyst and reaction medium [3].

Substrate Addition: Add salicylamide (5.00 g, 0.036 mol) to the molten salt system with continuous stirring, maintaining the temperature at 140°C [3].

Acylation Reaction: Slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise via the dropping funnel over approximately 10 minutes. Maintain the reaction at 140°C with stirring for 30 minutes after complete addition. The reaction progress can be monitored by TLC or GC-MS [3].

Workup Procedure: After reaction completion, carefully quench the mixture by slowly adding 60 mL of acidic ice-water solution (1 mL conc. HCl + 59 mL ice-water) over about 5 minutes. A yellowish solid should precipitate. Continue stirring at room temperature for 30 minutes to ensure complete precipitation [3].

Product Isolation: Collect the solid by vacuum filtration. Wash the filter cake three times with hot water (5 mL each, 80°C) to remove inorganic salts and residual catalyst [3].

Purification: Dry the crude product at 80°C for 5 hours, then recrystallize from ethanol (20 mL) by heating to reflux to dissolve completely, followed by cooling in an ice bath to induce crystallization. Filter the recrystallized product and dry again at 80°C for 5 hours to obtain pure this compound as a white solid [3].

Safety Considerations

- Personal Protective Equipment: Wear dust mask type N95 (US), eyeshields, and gloves throughout the procedure [1].

- HCl Gas Management: The reaction produces hydrogen chloride gas, necessitating use of an appropriate gas trap or scrubbing system [3].

- Moisture-Sensitive Conditions: The Lewis acid catalyst is highly moisture-sensitive and must be handled under anhydrous conditions to maintain catalytic activity [2].

- Thermal Hazards: The reaction proceeds at elevated temperatures (140°C), requiring appropriate thermal protection and careful temperature control [3].

Analytical Characterization and Identification

Structural Verification Methods

Successful formation of this compound should be confirmed through multiple analytical techniques. Melting point determination shows a characteristic range of 220-222°C [3] [1]. FT-IR spectroscopy reveals key functional groups: amide C=O stretch (~1650 cm⁻¹), ketone C=O stretch (~1680 cm⁻¹), and O-H stretch (~3200 cm⁻¹ broad). ¹H NMR in DMSO-d₆ displays characteristic aromatic proton patterns with a singlet for the acetyl group at approximately δ 2.5 ppm. Mass spectrometry confirms the molecular weight with m/z 179.17 for the molecular ion [C₉H₉NO₃]⁺ [1].

Quantitative Reaction Data

Table 1: Quantitative Reaction Parameters and Yield Data

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Molar Ratio (Salicylamide:AcCl:AlCl₃:NaCl) | 1:1.2:1.8:1.8 | Slight excess of acetyl chloride ensures complete conversion |

| Reaction Temperature | 140°C | Optimal for molten salt system |

| Reaction Time | 30 minutes | After complete addition of acetyl chloride |

| Isolated Yield | 92.2% | After recrystallization |

| Purity | ≥98.1% | Determined by HPLC |

| Melting Point | 220-222°C | Lit. value consistent with pure product [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| CAS Number | 40187-51-7 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White to light brown solid |

| Solubility | Slightly soluble in DMSO and methanol |

| pKa | 6.57±0.18 (Predicted) |

| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O |

| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [3] [1] |

Applications in Drug Development and Synthesis

This compound serves as a versatile synthetic intermediate for numerous pharmaceutical compounds and complex molecular architectures. Its unique structure containing both phenolic hydroxyl and amide functionalities adjacent to the acetyl group makes it particularly valuable in medicinal chemistry.

Pharmaceutical Applications

Phosphotyrosine Peptidomimetic Prodrugs: this compound functions as a key reagent in synthesizing phosphotyrosine mimetics, which are important modulators of signal transduction pathways and show potential as anticancer agents. These compounds mimic the structure of phosphorylated tyrosine residues and can interfere with abnormal cellular signaling in cancer cells [3].

β₃ Adrenergic Receptor Agonists: The compound is utilized in preparing 4-aminopiperidine ureas that act as selective human β₃ adrenergic receptor agonists. Such compounds have therapeutic potential for treating overactive bladder and metabolic disorders through their effects on smooth muscle relaxation and thermogenesis [3].

Benzoxazolone Derivatives: this compound can be transformed into 5-acetyl-2(3H)-benzoxazolone through a two-step synthetic route employing Hofmann rearrangement conditions. Benzoxazolone derivatives represent a privileged scaffold in drug discovery with demonstrated activities as antimicrobial, anti-inflammatory, and neuroprotective agents [1].

Synthetic Applications

The ortho-hydroxyacetophenone core structure of this compound makes it a valuable building block for various organic transformations. The ketone functionality can undergo reductive amination to introduce basic nitrogen centers, or serve as a Michael acceptor in condensation reactions. The phenolic OH group provides a handle for etherification or esterification, while the amide group contributes to hydrogen bonding capacity that influences molecular recognition and supramolecular assembly.

Current Research and Methodological Advances

Recent developments in Friedel-Crafts acylation methodology have focused on addressing environmental concerns and improving sustainability while maintaining high efficiency and selectivity.

Advanced Catalytic Systems

Heterogeneous Catalysis: Metal-organic frameworks (MOFs) such as PTA@MIL-53(Fe) - phosphotungstic acid encapsulated in MIL-53(Fe) - have demonstrated excellent catalytic performance for Friedel-Crafts acylations under mild conditions. These materials offer high surface areas, tunable acidity, and easy separation from reaction mixtures. The catalyst can be reused up to five times without significant loss of activity, addressing one of the major limitations of traditional homogeneous catalysts [6].

Lewis Acid Catalysts in Ionic Liquids: Systems such as indium triflate in 1-isobutyl-3-methylimidazolium dihydrogen phosphate ([i-BMIM]H₂PO₄) provide effective green catalytic systems for Friedel-Crafts acylation. Ionic liquids offer negligible vapor pressure, high thermal stability, and the ability to dissolve both organic and inorganic compounds, facilitating efficient reaction kinetics while enabling catalyst recycling [4].

Solid Acid Catalysts: Poly(4-vinylpyridine) supported triflic acid has emerged as an effective and handleable solid superacid equivalent for Friedel-Crafts reactions. This system avoids the handling of corrosive liquid triflic acid while maintaining high catalytic activity for hydroxyalkylation and acylation reactions under solvent-free conditions [4].

Green Chemistry Approaches

Ultrasound Irradiation: The application of ultrasound (37 kHz frequency, 240 W output power) significantly accelerates Friedel-Crafts acylation reactions while enabling operation at ambient temperature and pressure. Ultrasound enhances mass transfer and reduces reaction times from hours to minutes, offering substantial energy savings and improved efficiency [6].

Solvent-Free Conditions: Recent methodologies have developed solvent-free Friedel-Crafts acylations that reduce waste generation and eliminate the use of volatile organic solvents. These approaches often employ neat conditions or use reactants as their own solvents, simplifying workup procedures and improving atom economy [4].

The following diagram summarizes the modern green synthesis workflow:

Troubleshooting and Optimization

Common Challenges and Solutions

Low Conversion: If reaction conversion is suboptimal, ensure strict anhydrous conditions as trace moisture can deactivate the Lewis acid catalyst. Consider increasing the catalyst loading slightly or extending reaction time. Alternative catalysts such as FeCl₃ or ZnCl₂ may be tried for specific substrates [5] [2].

Impurity Formation: Colored impurities can result from over-oxidation or decomposition. These can typically be removed by the hot water wash and recrystallization steps. Activated charcoal treatment during recrystallization may be employed for difficult-to-remove colored impurities [3].

Solubility Issues: The starting salicylamide and product this compound have limited solubility in common organic solvents. DMF or DMSO may be used as alternative solvents, though the molten salt system generally provides adequate solubility at reaction temperature [3].

Process Optimization Strategies

Statistical optimization using Response Surface Methodology (RSM) has been successfully applied to Friedel-Crafts acylation reactions to identify optimal conditions. This approach can systematically evaluate the effects and interactions of critical parameters including catalyst loading, reactant ratios, temperature, and reaction time, enabling development of robust and efficient synthetic protocols [6].

Conclusion

The Friedel-Crafts acylation of salicylamide with acetyl chloride provides efficient access to This compound, a valuable synthetic intermediate with demonstrated applications in pharmaceutical development. The traditional aluminum chloride-catalyzed method in molten sodium chloride medium offers high yield (92.2%) and excellent regioselectivity for the C5 position. Recent advances in heterogeneous catalysis, ionic liquid systems, and ultrasound activation present opportunities for making this transformation more sustainable and environmentally friendly while maintaining high efficiency. The comprehensive protocol detailed in these application notes enables researchers to reliably prepare this compound for use in drug discovery and development programs.

References

- 1. This compound 98 40187-51-7 [sigmaaldrich.com]

- 2. EAS Reactions (3) - Friedel - Crafts and Acylation - Friedel ... Crafts [masterorganicchemistry.com]

- 3. This compound | 40187-51-7 [chemicalbook.com]

- 4. – Friedel Crafts Acylation [sigmaaldrich.com]

- 5. : Friedel and Crafts Explained Reaction Alkylation Acylation [vedantu.com]

- 6. Response Surface Methodology Optimization of Friedel – Crafts ... [pmc.ncbi.nlm.nih.gov]

ionic liquid catalyzed synthesis 5-Acetylsalicylamide

Application Notes: Synthesis of 5-Acetylsalicylamide

This compound (CAS 40187-51-7) is a chemical intermediate used in the synthesis of various pharmacologically active compounds, such as phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1]. The conventional synthesis employs a Friedel-Crafts acylation of salicylamide, and a significant advancement in this process is the use of a NaCl-AlCl₃ low-melting-point ionic liquid as a dual catalyst and solvent. This method offers a high-yielding, environmentally friendly alternative to traditional volatile organic solvents [2] [3].

The core advantages of this ionic liquid catalyzed process include [3]:

- High Yield and Purity: Achieves yields over 90% with a purity ≥98.1%.

- Green Chemistry: The ionic liquid system avoids hazardous organic solvents.

- Catalyst and Solvent: The ionic liquid acts as both, simplifying the reaction setup.

- Reusability Potential: The ionic liquid may be recovered and reused, reducing waste.

Experimental Protocol

This protocol is adapted from the patented synthetic method [3].

Reaction Setup

- Apparatus: Assemble a 100 mL three-neck flask fitted with a mechanical stirrer, a condenser (connected to an HCl gas absorption trap), a thermometer (0-200°C), and a constant-pressure dropping funnel. Place the setup in a constant-temperature oil bath.

- Preparation of Ionic Liquid: Quickly weigh anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol) into the flask. With mechanical stirring, heat to 140°C until the solids completely melt into a clear liquid. Maintain the temperature at 140°C.

- Addition of Substrate: Add salicylamide (5.00 g, 0.036 mol) to the molten ionic liquid with continuous stirring.

- Acylation: Slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise via the dropping funnel over about 10 minutes. Maintain the reaction at 140°C with stirring for 0.5 hours.

Work-up and Quenching

- Quenching: After the reaction, slowly add 60 mL of an acidic ice-water solution (prepared from 1 mL of concentrated HCl and 59 mL of ice water) over about 5 minutes. A yellowish solid will precipitate. Continue stirring at room temperature for 30 minutes.

- Isolation: Filter the suspension to collect the light-yellow crude solid. Wash the filter cake three times with 5 mL portions of hot water (80°C).

Purification

- Drying: Dry the crude product at 80°C for 5 hours.

- Recrystallization: Dissolve the crude product in 20 mL of ethanol and heat to reflux until fully dissolved. Perform recrystallization in an ice bath. Filter the precipitated crystals.

- Final Drying: Dry the pure white solid product at 80°C for 5 hours to obtain this compound.

Data Summary

The tables below summarize the quantitative data for the synthesis.

Table 1: Reaction Setup and Quantities

| Component | Role | Molecular Weight | Quantity | Moles |

|---|---|---|---|---|

| NaCl-AlCl₃ | Ionic Liquid (Catalyst/Solvent) | - | 12.43 g (total) | 0.0648 mol (each) |

| Salicylamide | Substrate | 137.14 g/mol | 5.00 g | 0.036 mol |

| Acetyl Chloride | Acylating Agent | 78.49 g/mol | 3.39 g | 0.0432 mol |

Table 2: Product Characterization & Safety

| Property | Specification / Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 40187-51-7 [4] [1] [5] |

| Molecular Formula | C₉H₉NO₃ [4] [1] [5] |

| Molecular Weight | 179.17 g/mol [4] [1] [5] |

| Melting Point | 220-222 °C (lit.) [4] [1] |

| Appearance | White to off-white solid [1] [3] |

| Yield | ≥92.2% [3] |

| Purity | ≥98.1% [3] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation) [1] |

| Personal Protection | Dust mask type N95 (US), Eyeshields, Gloves [4] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Diagram 1: Experimental workflow for the synthesis of this compound.

The reaction mechanism can be visualized as the following sequence:

Diagram 2: Key mechanistic steps in the Friedel-Crafts acylation.

Critical Notes for Researchers

- Handling Precautions: The reaction involves acetyl chloride, which reacts violently with water and is a lachrymator. Anhydrous aluminum chloride is moisture-sensitive and corrosive. All operations must be conducted in a fume hood with appropriate PPE (gloves, eyeshields). The HCl gas absorber is essential [4] [1] [3].

- Ionic Liquid System: The NaCl-AlCl₃ mixture forms a Lewis acidic ionic liquid. The molar ratio and anhydrous conditions are critical for its catalytic activity. This system provides a greener alternative but requires careful high-temperature handling [2] [3].

- Analytical Verification: The purity and identity of the final product should be confirmed by standard analytical methods. The provided SMILES (

CC(=O)c1ccc(O)c(c1)C(N)=O) and InChIKey (LWAQTCWTCCNHJR-UHFFFAOYSA-N) can be used for database referencing and spectral validation [4] [1] [5].

References

- 1. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 2. Acylation of salicylamide to 5 - acetylsalicylamide using ionic ... liquids [semanticscholar.org]

- 3. CN104557604A - Synthetic for method - 5 acetylsalicylamide [patents.google.com]

- 4. - 5 98 40187-51-7 Acetylsalicylamide [sigmaaldrich.com]

- 5. - 5 , 98%, Thermo Scientific | Fisher Scientific Acetylsalicylamide [fishersci.co.uk]

5-Acetylsalicylamide preparation method patents

Preparation Methods at a Glance

The table below compares two patented Friedel-Crafts acylation methods for synthesizing 5-acetylsalicylamide, each with different catalytic systems [1] [2].

| Feature | NaCl-AlCl₃ Molten Salt Method [1] | Ionic Liquid Catalyzed Method [2] |

|---|---|---|

| Catalyst System | Molten salt mixture of NaCl and AlCl₃ | Lewis acidic ionic liquid (e.g., [Et₃NH]Cl·AlCl₃) |

| Reaction Temperature | 140°C | 70-80°C |

| Reaction Time | 40 minutes | ~3 hours |

| Work-up & Purification | Acidic hydrolysis, hot water washing, recrystallization (ethanol) | Dilution with water, extraction (ethyl acetate), solvent removal, recrystallization (ethanol) |

| Reported Yield | 92.2% | Up to 92.5% |

| Key Advantages | Simple catalyst system, high yield | Lower temperature, reusable catalyst, reduced waste |

Detailed Experimental Protocols

Protocol 1: NaCl-AlCl₃ Molten Salt Method

This method uses a NaCl-AlCl₃ low-melting-point molten salt system as both reaction medium and catalyst [1].

Step 1: Preparation of the Molten Salt Catalyst

- Setup: Assemble a 100 mL three-necked flask with a mechanical stirrer, reflux condenser connected to an HCl gas absorption setup, a thermometer, and a constant-pressure dropping funnel. Place the setup in a constant-temperature oil bath [1].

- Charging: Quickly add Anhydrous AlCl₃ (8.64 g, 64.8 mmol) and NaCl (3.79 g, 64.8 mmol) to the flask [1].

- Melting: Begin stirring and heat to 140°C. Maintain this temperature until the solids are completely melted into a homogeneous liquid (approx. 25 minutes) [1].

Step 2: Acylation Reaction

- Addition of Substrate: Add Salicylamide (5.00 g, 36.0 mmol) to the molten salt with stirring at 140°C [1].

- Acylation: Slowly add Acetyl chloride (3.39 g, 43.2 mmol) dropwise over 10 minutes via the dropping funnel [1].

- Reaction: Maintain the reaction mixture at 140°C with stirring for 30 minutes after addition is complete [1].

Step 3: Quenching and Isolation

- Quench: Slowly pour the reaction mixture into 60 mL of an acidic ice-water solution (prepared from 59 mL ice-water and 1 mL concentrated HCl) over 5 minutes with stirring. A yellowish solid will precipitate [1].

- Aging: Continue stirring the suspension at room temperature for 30 minutes [1].

- Filtration: Filter the suspension to collect the light-yellow solid crude product [1].

Step 4: Washing and Purification

- Washing: Wash the filter cake three times with 5 mL portions of hot water (80°C) to remove residual inorganic salts [1].

- Drying: Dry the solid at 80°C for 5 hours [1].

- Recrystallization: Dissolve the crude product in 20 mL of ethanol by heating to reflux. Cool the solution in an ice bath to recrystallize the product [1].

- Final Isolation: Filter the recrystallized product and dry it at 80°C for 5 hours to obtain this compound as a white solid (purity ≥98.1%) [1].

This procedure can be visualized in the following workflow:

Protocol 2: Ionic Liquid Catalyzed Method

This method uses a Lewis acidic ionic liquid as an efficient and recyclable catalyst [2].

Step 1: Preparation of the Ionic Liquid Catalyst

- Synthesis: The ionic liquid triethylamine hydrochloride chloroaluminate ([Et₃NH]Cl·xAlCl₃) is typically prepared by slowly mixing anhydrous AlCl₃ with [Et₃NH]Cl under a nitrogen atmosphere with stirring, followed by heating at 80°C for a set period until a homogeneous liquid forms [2].

Step 2: Acylation Reaction

- Setup: Conduct in a standard setup under a nitrogen atmosphere [2].

- Charging: Add Salicylamide and the prepared ionic liquid catalyst to the reaction flask [2].

- Acylation: Add Acetyl chloride dropwise to the mixture [2].

- Reaction: Heat the reaction mixture to 70-80°C and maintain with stirring for approximately 3 hours [2].

Step 3: Work-up and Isolation

Step 4: Purification

- Recrystallization: Purify the crude solid by recrystallization from ethanol to afford pure this compound [2].

Step 5: Catalyst Recycling

- Recovery: After extraction, the residual ionic liquid aqueous phase can be evaporated to dryness under vacuum. The recovered ionic liquid can be reused in subsequent reactions [2].

Key Application Notes for Practitioners

- Reaction Vessel Drying: For the molten salt method, ensure the reaction vessel is thoroughly dried and assembled with an HCl gas trap. Anhydrous conditions are critical as AlCl₃ hydrolyzes violently upon contact with moisture [1].

- Ionic Liquid Handling: When using the ionic liquid method, maintain an inert atmosphere to preserve catalyst activity, especially if the ionic liquid is highly Lewis acidic [2].

- Analytical Characterization: The final product can be characterized by its melting point (220-222°C) [3] [4] [5] and spectroscopic data. The provided SMILES string (

CC(=O)C1=CC=C(O)C(C(N)=O)=C1) and InChI Key can be used for database verification [3] [5]. - Downstream Application: this compound is a key intermediate. For example, it can be used in a Hofmann rearrangement to synthesize 5-acetyl-2(3H)-benzoxazolone, a valuable scaffold in medicinal chemistry [3].

Conclusion

Both protocols provide efficient synthetic routes to this compound. The NaCl-AlCl₃ molten salt method is straightforward and high-yielding, suitable for rapid, single-use preparations. The ionic liquid method offers a "greener" profile with potential for catalyst recovery and reuse, which may be preferable for sustainable chemistry initiatives. The choice of method depends on the specific priorities of the research, such as yield, speed, or environmental impact.

References

- 1. CN104557604A - Synthetic method for... - Google Patents [patents.google.com]

- 2. CN101386581A - A kind of method for preparing ... - Google Patents [patents.google.com]

- 3. - 5 98 40187-51-7 Acetylsalicylamide [sigmaaldrich.com]

- 4. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 5. - 5 , 98%, Thermo Scientific | Fisher Scientific Acetylsalicylamide [fishersci.co.uk]

Comprehensive Application Notes & Protocols: Recrystallization Purification of 5-Acetylsalicylamide for Pharmaceutical Development

Introduction to 5-Acetylsalicylamide

Compound Characteristics and Applications

This compound (CAS: 40187-51-7) is a synthetic organic compound with molecular formula C₉H₉NO₃ and molecular weight of 179.17 g/mol [1]. This crystalline solid features both amide and ketone functional groups on a hydroxybenzene ring, making it a valuable intermediate in pharmaceutical synthesis. The compound demonstrates a characteristic melting point of 220-222°C, serving as a key purity indicator in pharmaceutical applications [1]. Research applications include its use as a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs and as a precursor for 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1].

Importance of Purification in Pharmaceutical Development

Recrystallization represents a critical purification technique in pharmaceutical development, leveraging differences in compound solubility at varying temperatures to isolate high-purity materials [2]. For active pharmaceutical ingredients (APIs) and intermediates like this compound, purification is essential to remove synthetic byproducts, catalyst residues, and related impurities that can affect drug safety and efficacy. The driving force for this purification emerges from the difference in molecular interactions between the desired compound and impurities, where molecules of the desired product preferentially deposit onto ordered crystal surfaces while impurities remain in solution [2]. This technical note establishes optimized protocols for recrystallizing this compound to meet pharmaceutical quality standards.

Chemical and Physical Properties

Structural and Thermodynamic Properties

This compound possesses specific physicochemical characteristics that directly influence recrystallization approach and solvent selection. The compound's structure incorporates hydrogen bonding capabilities through both amide and phenolic hydroxyl groups, significantly impacting its solubility profile and crystal packing behavior. The predicted pKa of 6.57±0.18 [1] indicates moderate acidity, primarily associated with the phenolic proton.

Table 1: Fundamental Properties of this compound

| Property | Value/Specification | Reference |

|---|---|---|

| CAS Number | 40187-51-7 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Melting Point | 220-222°C (lit.) | [1] |

| Density | 1.2822 (estimate) | [1] |

| pKa | 6.57±0.18 (Predicted) | [1] |

| Appearance | White to Light Brown solid | [1] |

Solubility Profile

The solubility characteristics of this compound directly inform solvent selection for recrystallization. According to experimental data, this compound demonstrates slight solubility in DMSO and methanol at room temperature [1]. This limited solubility at ambient temperatures coupled with enhanced solubility at elevated temperatures makes it an excellent candidate for recrystallization via temperature manipulation. The compound's structural features create a balanced polarity that enables dissolution in moderately polar solvents when heated, while permitting crystallization upon cooling.

Solvent Selection and Screening

Solvent Selection Criteria

Choosing an appropriate recrystallization solvent requires systematic evaluation based on specific scientific criteria. An ideal recrystallization solvent should demonstrate high solute solubility at elevated temperatures and significantly reduced solubility at room temperature or below [3] [4]. Additional critical factors include chemical compatibility with the solute, appropriate volatility for removal, and the ability to dissolve impurities at all temperatures. The solvent should have a boiling point between 40-120°C to allow for easy removal from crystals while maintaining a sufficient temperature gradient for effective crystallization [3].

Experimental Solvent Screening

Initial solvent screening should be conducted systematically using small-scale tests (50-100 mg of compound) to evaluate solubility characteristics [3]. The process involves:

- Adding approximately 0.5-1 mL of cold solvent to the compound and observing dissolution at room temperature

- If not soluble, heating the mixture to solvent boiling point

- If complete dissolution occurs, cooling the solution to induce crystallization

- If partial dissolution occurs, adding hot solvent dropwise until complete dissolution (up to 3 mL total volume)

Table 2: Solvent Screening Results for this compound

| Solvent | Solubility at RT | Solubility at Boiling | Crystallization upon Cooling | Suitability |

|---|---|---|---|---|

| Ethanol | Slight | Soluble | Good | Excellent |

| Methanol | Slight | Soluble | Moderate | Good |

| Water | Insoluble | Slightly soluble | Poor | Not recommended |

| Ethyl Acetate | Insoluble | Moderately soluble | Moderate | Fair |

| Acetone | Slight | Soluble | Poor (rapid evaporation) | Not recommended |

Experimental data from the patented synthesis of this compound identifies ethanol as a particularly effective recrystallization solvent, providing 92.2% recovery of high-purity material (≥98.1%) [5] [1]. This aligns with the general recrystallization principle of "like dissolves like," where this compound's moderate polarity matches well with ethanol's solvent properties [3].

Recrystallization Protocols

Single-Solvent Recrystallization Using Ethanol

The following optimized protocol for recrystallizing this compound utilizes ethanol as a single solvent system, providing excellent recovery and purity [1].

4.1.1 Materials and Equipment

- Crude this compound (synthesized via Friedel-Crafts acylation of salicylamide) [5]

- Absolute ethanol (95% by volume ethanol solution may also be used)

- Heating source (hotplate with stirring capability)

- Erlenmeyer flask (125-250 mL, provides optimal vapor containment)

- Büchner or Hirsch funnel with vacuum filtration apparatus

- Ice-water bath for crystallization

- Filter paper (medium porosity)

- Glass stirring rod

4.1.2 Step-by-Step Procedure

Dissolution: Place crude this compound (1.0 g) in a 125 mL Erlenmeyer flask. Add 20 mL of absolute ethanol and a stirring bar. Heat the mixture on a hotplate with stirring until the solvent reaches its boiling point. Continue adding hot ethanol in 2 mL portions with swirling and heating every minute until all solid dissolves (typically requires 25-30 mL total solvent per gram of crude material) [1] [4].

Hot Filtration (if required): If insoluble impurities are present, prepare a fluted filter paper in a stemless funnel pre-warmed with hot solvent. Quickly filter the hot solution while maintaining temperature to prevent premature crystallization. Add a 10-20% excess of hot solvent to account for evaporation during filtration [3] [4].

Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals [4]. Once at room temperature, further cool the solution in an ice-water bath for 30-60 minutes to maximize crystal yield [3].

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Rinse the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove adhered impurities. Maintain vacuum for several minutes to partially dry the crystals [3] [4].

Drying: Transfer the crystals to filter paper or a watch glass and allow them to air-dry completely at room temperature. For faster drying, place crystals in a vacuum desiccator. The final product is obtained as white crystals with purity ≥98.1% and yield of approximately 92.2% [1].

Alternative Solvent Systems

While ethanol provides excellent results, alternative solvent systems may be employed based on availability or specific crystallization requirements:

Methanol System: Follow the same procedure as with ethanol, noting that methanol may produce slightly smaller crystals due to different evaporation and solubility properties [1].

Solvent Pair Approach: If a single solvent with ideal properties cannot be identified, a solvent pair may be employed. For this compound, a water-ethanol system could be utilized where ethanol serves as the good solvent and water as the anti-solvent [3] [4]. Common solvent pairs include ethyl acetate-hexane, methanol-methylene chloride, and water-ethanol [3].

Troubleshooting and Optimization

Common Issues and Solutions

Even with optimized protocols, recrystallization may present challenges requiring specific interventions:

No Crystal Formation: If crystals do not form upon cooling, the solution may be undersaturated. Concentrate the solution by boiling off excess solvent or induce nucleation by scratching the flask interior with a glass rod at the liquid interface [4]. As a last resort, seed crystals of pure this compound can be introduced to initiate crystallization [3] [6].

Oil Formation: If the compound separates as an oil rather than crystals, the cooling rate may be too rapid. Gently reheat the oil until redissolved, then allow it to cool more slowly. Alternatively, use a different solvent system with better crystal lattice compatibility [4].

Small Crystals: Rapid cooling typically produces small crystals that may incorporate impurities. For larger, purer crystals, ensure slow cooling from boiling temperature to room temperature without disturbance [4].

Colored Impurities: If the solution retains color from impurities, add a small amount of decolorizing charcoal (Norit) to the hot solution before hot filtration. Use approximately 1-2% by weight of the crude compound [4].

Yield Optimization Strategies

To maximize recovery while maintaining purity:

Concentrate Mother Liquor: After initial crystallization, concentrate the mother liquor by evaporation to obtain a second crop of crystals, though these may be of lower purity.

Minimal Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude compound, creating a saturated solution optimal for high yield upon cooling [4].

Complete Drying: Ensure crystals are thoroughly dried to remove all solvent, but avoid excessive heating that may degrade the compound. Air-drying or vacuum desiccation is preferred [3].

Quality Control and Characterization

Purity Assessment Methods

Post-recrystallization quality control is essential for pharmaceutical applications:

Melting Point Determination: Analyze the melting point using standard capillary methods. Pure this compound demonstrates a sharp melting point at 220-222°C [1]. A broad or depressed melting range indicates impurities.

Visual Inspection: Examine crystal morphology and color. Pure material typically forms white to off-white crystals. Discoloration or irregular crystal habit suggests impurity presence.

Chromatographic Analysis: Employ TLC or HPLC to quantify purity and identify specific impurities when ultra-high purity is required.

Yield Calculation and Documentation

Accurately document recrystallization parameters and outcomes for process optimization:

Table 3: Recrystallization Performance Metrics

| Parameter | Calculation Method | Typical Range |

|---|---|---|

| Mass Recovery | (Mass of pure crystals / Mass of crude material) × 100 | 85-92% [1] |

| Purity Improvement | Compare HPLC area percent or melting point range before and after | ≥98.1% [1] |

| Solvent Efficiency | mL solvent per gram of crude material | 25-30 mL/g |

The following workflow diagram illustrates the complete recrystallization process for this compound:

Figure 1: Recrystallization Workflow for this compound Purification

Conclusion

The recrystallization protocol detailed in this application note provides researchers and pharmaceutical developers with a reliable method for purifying this compound to high chemical standards. The optimized ethanol-based recrystallization delivers material with ≥98.1% purity and approximately 92.2% yield [1], suitable for pharmaceutical synthesis and research applications. Attention to critical parameters including solvent selection, controlled cooling rates, and proper isolation techniques ensures reproducible results. This purification methodology supports the production of high-quality this compound for use as a key intermediate in drug development pipelines.

References

- 1. - 5 | 40187-51-7 Acetylsalicylamide [chemicalbook.com]

- 2. (chemistry) - Wikipedia Recrystallization [en.wikipedia.org]

- 3. Video: Purifying Compounds by Recrystallization [jove.com]

- 4. Home Page [chem.ualberta.ca]

- 5. CN104557604A - Synthetic method for 5 - acetylsalicylamide [patents.google.com]

- 6. : Types, Procedure, Applications - PSIBERG Recrystallization [psiberg.com]

5-Acetylsalicylamide in pharmaceutical intermediate synthesis

Application Notes: 5-Acetylsalicylamide

1. Chemical Profile this compound is a pharmaceutical intermediate with the molecular formula C9H9NO3 and CAS number 40187-51-7 [1]. It is described as a white, odorless crystalline powder [1].

Table 1: Physicochemical Properties of this compound [1]

| Property | Specification |

|---|---|

| Appearance | White crystalline powder |

| Molecular Formula | C9H9NO3 |

| Melting Point | 157-160 °C |

| Density | 1.29 g/cm³ |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); relatively insoluble in water. |

2. Synthetic Protocol: Friedel-Crafts Acylation of Salicylamide

The following detailed methodology is adapted from a patent for synthesizing this compound, which involves a Friedel-Crafts acylation reaction using a unique molten salt system as both the reaction medium and catalyst [2].

Reaction Principle: The synthesis involves the acetylation of salicylamide at the 5-position. The process uses a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) as the reaction medium. This system acts as a Lewis acid catalyst, facilitating the electrophilic substitution reaction [2].

Reaction Setup & Procedure:

- Preparation of Molten Salt Medium: In a dry reaction vessel equipped with a mechanical stirrer, condenser, and drying tube, combine anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a 1.5:1 mass ratio. Heat the mixture to 120-130°C with stirring until a homogeneous molten liquid forms [2].

- Acetylation Reaction: To the molten salt, add salicylamide and an acylating agent (acetyl chloride or acetic anhydride) in a 1:1 to 1:1.2 molar ratio. Maintain the temperature at 120-130°C with continuous agitation for 2-4 hours [2].

- Cooling and Quenching: After the reaction, cool the mixture to 80-90°C. Carefully pour the reaction crude product into ice water under vigorous stirring to hydrolyze the complex and precipitate the product. The solid crude product is then collected via filtration or centrifugation [2].

- Purification: The crude solid is washed with a diluted acid solution (e.g., 5% hydrochloric acid), followed by water until neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixed solution to yield pure this compound [2].

The following workflow diagram illustrates the core steps of this synthesis and purification process.

Table 2: Key Reaction Components and Conditions [2]

| Component / Parameter | Specification | Notes / Purpose |

|---|---|---|

| Catalyst System | AlCl₃ / NaCl (1.5:1 mass ratio) | Molten salt acts as both reaction medium and Lewis acid catalyst. |

| Acylating Agent | Acetyl chloride or Acetic anhydride | - |

| Reaction Temperature | 120-130 °C | - |

| Reaction Time | 2-4 hours | - |

| Work-up | Quenching in ice water, acid wash, recrystallization | To isolate and purify the product. |

3. Analytical Methods While specific analytical data for the final product was not detailed in the search results, standard techniques for verification would include:

- Melting Point Determination: Confirm the melting point is within 157-160°C [1].

- Chromatography: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and check purity.

- Spectroscopy: Structural confirmation via Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

4. Applications and Intermediate Use this compound is utilized as a key building block in pharmaceutical synthesis. Its structure, featuring both amide and acetyl groups on a salicylate backbone, makes it a versatile intermediate for constructing more complex molecules with potential biological activity [1].

Notes for Researchers

- Safety: Anhydrous aluminum chloride is highly moisture-sensitive and corrosive. It must be handled under strict anhydrous conditions. All reagents should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Process Optimization: The provided protocol is a single source. You should treat it as a starting point and optimize critical parameters (e.g., temperature, reaction time, reagent ratios) for your specific lab setup using design of experiments (DoE) approaches.

- Green Chemistry Considerations: The use of a large amount of AlCl₃ and the aqueous quench step generates significant waste. Exploring greener alternative catalysts or solvent systems could be a valuable research endeavor.

Research Gaps and Next Steps

The available information is primarily from a patent and a commercial supplier, which provides a solid foundation for the synthetic method but has limitations.

- Lack of Application Context: The search results do not specify which final active pharmaceutical ingredients (APIs) this compound is used to synthesize.

- Absence of Pathway Diagrams: As this compound is an intermediate, not a drug itself, no signaling pathways were identified to create a biological pathway diagram.

To deepen your research, I suggest:

- Consulting specialized organic synthesis and medicinal chemistry journals for specific examples of its use in drug candidate synthesis.

- Using the CAS number (40187-51-7) to search in scientific databases (e.g., SciFinder, Reaxys) for more detailed analytical data and published applications.

References

preparation of 5-acetyl-2(3H)-benzoxazolone from 5-Acetylsalicylamide

Synthesis of 5-Acetyl-2(3H)-benzoxazolone: Application Notes

1. Introduction 2(3H)-Benzoxazolone and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their capacity to mimic phenol or catechol moieties in a metabolically stable template [1]. The 5-acetyl derivative is a key synthetic intermediate for producing various pharmacologically active compounds, including chalcones evaluated for cytotoxic activity [2]. These synthetic intermediates are typically prepared from commercially available starting materials like 5-acetylsalicylamide [3].

2. Synthetic Routes: A Comparison The search results indicate that 5-acetyl-2(3H)-benzoxazolone can be prepared from this compound via a Hofmann-type rearrangement [2]. The table below summarizes the key features of this method in comparison to a more traditional, less efficient three-step synthesis.

| Feature | Traditional Three-Step Synthesis (Method A) [2] | Hofmann Rearrangement from this compound (Method B) [2] |

|---|---|---|

| Key Starting Material | 2-acetamidophenol | This compound |

| Number of Steps | 3 steps | 2 steps |

| Key Reagent for Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Phenyl iodonium diacetate (C6H5I(OAc)2) |

| Total Yield | ~40% | ~89% |

| Notable Conditions | Requires 8 equivalents of AlCl3 for Friedel-Crafts acylation | Requires only 3 equivalents of AlCl3 for acylation |

| Major Advantage | A known, previously established route | Higher yield, fewer steps, more efficient reagent use |

3. Detailed Protocol: Hofmann Rearrangement of this compound This protocol is adapted from the method described in the search results [2].

3.1. Principle This one-pot conversion involves a Hofmann-type rearrangement, where a hypervalent iodine reagent oxidizes the primary amide (this compound) to an isocyanate intermediate. This isocyanate undergoes spontaneous intramolecular cyclization with the adjacent free phenolic hydroxyl group to form the desired 5-acetyl-2(3H)-benzoxazolone.

3.2. Materials

- Chemical Reagents:

- This compound (CAS RN: 40187-51-7, Purity: ≥98%) [3]

- Phenyl iodonium diacetate (C6H5I(OAc)2)

- Anhydrous solvent (e.g., Dichloromethane, DMF, or Acetonitrile; the specific solvent was not detailed in the available sources)

- Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar

- Reflux condenser (if heating is required)

- Nitrogen inlet for inert atmosphere (if required)

- Thin-Layer Chromatography (TLC) setup

- Equipment for vacuum filtration and recrystallization

3.3. Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (e.g., 1.0 mmol) in a suitable anhydrous solvent.

- Addition of Reagent: Add phenyl iodonium diacetate (1.1 mmol, 1.1 equiv) to the stirring solution.

- Reaction Progression: Stir the reaction mixture at room temperature or under gentle heating (the specific temperature and time were not explicitly stated in the search results). Monitor the reaction progress by TLC.

- Work-up: Upon completion, the work-up procedure likely involves quenching the reaction, extraction, and purification. However, the specific steps for work-up and purification were not provided in the available sources. Standard techniques would include pouring the mixture into water, extracting with an organic solvent, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

- Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain 5-acetyl-2(3H)-benzoxazolone as a pure solid.

3.4. Characterization The structure of the final product should be confirmed using standard analytical techniques:

- Melting Point: Compare with literature values.

- Spectroscopy:

- IR Spectroscopy: Expected characteristic carbonyl stretches for the lactam (approximately 1760 cm⁻¹) and ketone (approximately 1650 cm⁻¹) groups [2].

- NMR Spectroscopy: ¹H and ¹³C NMR data should be consistent with the proposed structure.

The following diagram illustrates the experimental workflow from the starting material to the final product, based on the described procedure.

4. Application in Drug Development The 5-acetyl-2(3H)-benzoxazolone synthesized via this protocol serves as a versatile precursor, primarily through its acetyl group, which can undergo Claisen-Schmidt condensation with various aldehydes to form chalcones [2]. These chalcone derivatives have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, including BV-173 (chronic myeloid leukemia), MCF-7, and MDA-MB-231 (breast adenocarcinoma) [2]. The biological activity is concentration-dependent, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even more potent than cisplatin in specific cell lines [2]. Mechanistic studies indicate that the cytotoxic effect is at least partly mediated by the induction of apoptotic cell death, as evidenced by DNA fragmentation [2].

References

Application of Hofmann Rearrangement on 5-Acetylsalicylamide: Synthesis of 5-Acetyl-2(3H)-benzoxazolone

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate [1]. This reaction sees continued use in modern organic synthesis and industrial process chemistry for the preparation of valuable amine-containing compounds and heterocycles [2]. One specific application involves the transformation of 5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide) into 5-acetyl-2(3H)-benzoxazolone [3]. This product is a useful scaffold in medicinal chemistry and drug development. The following notes and protocols provide a detailed guide for researchers to execute this reaction effectively.

Chemical Data and Properties

A clear understanding of the starting material's properties is crucial for experimental planning and handling.

- Chemical Name: this compound (5-Acetyl-2-hydroxybenzamide)

- CAS Number: 40187-51-7 [3] [4]

- Molecular Formula: C₉H₉NO₃ [3] [4]

- Molecular Weight: 179.17 g/mol [4]

- Appearance: White to off-white crystalline powder [5] [4]

- Melting Point: 220-222 °C [3] [4]

- Safety: Signal word is Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. Appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask is recommended [3].

Experimental Protocols

Here, we detail two methodological approaches for the Hofmann rearrangement: a traditional method and a modern, greener alternative.

Protocol 1: Traditional Hofmann Rearrangement Using Bromine/Alkali

This method follows the classical conditions for the rearrangement [1] [6].

Reaction Mechanism: The following diagram illustrates the complete reaction pathway from this compound to the final benzoxazolone product, highlighting the key Hofmann rearrangement step.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), dissolve 1.79 g (10 mmol) of this compound in 30 mL of a 1M aqueous sodium hydroxide (NaOH) solution.

- Bromination: Slowly and dropwise, add a solution of 0.55 mL (1.6 g, 10 mmol) of bromine in 5 mL of the same 1M NaOH solution. Maintain the temperature below 10 °C during the addition. The formation of the N-bromoamide intermediate may be observed.

- Rearrangement: Remove the ice bath and gradually warm the reaction mixture to room temperature. Then, heat the mixture to 60-70 °C with stirring for 1-2 hours. Observe the evolution of carbon dioxide (CO₂) gas.

- Cyclization and Work-up: After the CO₂ evolution ceases, cool the reaction mixture to room temperature. Carefully acidify to pH ~3-4 using concentrated hydrochloric acid (HCl), which will promote the cyclization to the benzoxazolone and cause the product to precipitate.

- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under reduced pressure to obtain crude 5-acetyl-2(3H)-benzoxazolone. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Green Oxone-KCl Mediated Hofmann Rearrangement

This modern protocol offers a safer and more environmentally friendly alternative, as reported in a 2024 study [2].

Principle: This method uses a combination of Oxone (2KHSO₅·KHSO₄·K₂SO₄) and potassium chloride (KCl) to generate N-chloroamide intermediates in situ, which then undergo rearrangement.

Procedure:

- Chlorination: In a round-bottom flask, suspend 1.79 g (10 mmol) of this compound in a solvent mixture of acetonitrile (MeCN) and water (e.g., 20 mL, 1:1 v/v). Add 1.12 g (15 mmol) of KCl and 9.21 g (15 mmol, based on KHSO₅) of Oxone. Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC for consumption of the starting material.

- Rearrangement: Upon completion of the chlorination, add a base (e.g., 2 equivalents of NaOH or K₂CO₃) directly to the reaction mixture. Heat the mixture to 50-60 °C until the rearrangement is complete (as monitored by TLC).

- Cyclization and Work-up: Cool the mixture and acidify with HCl to precipitate the product.

- Isolation and Purification: Filter, wash with water, and dry the solid. Recrystallize from ethanol to obtain pure 5-acetyl-2(3H)-benzoxazolone.

Comparison of Reaction Conditions